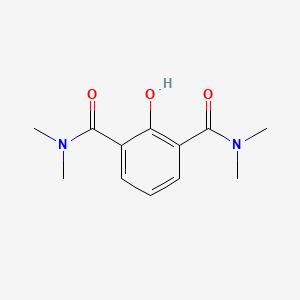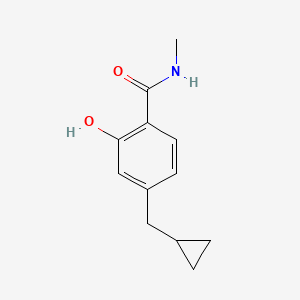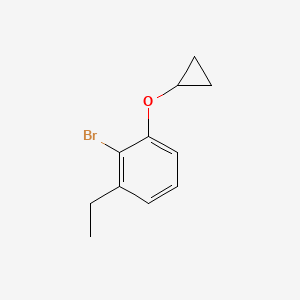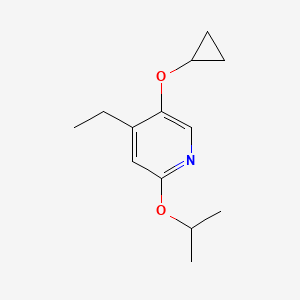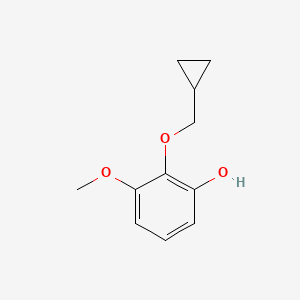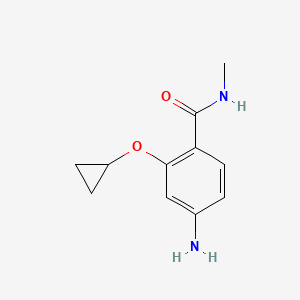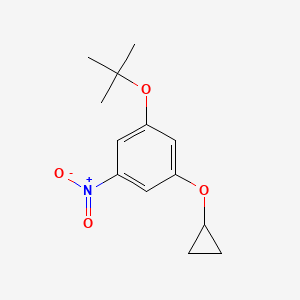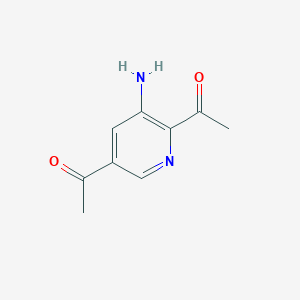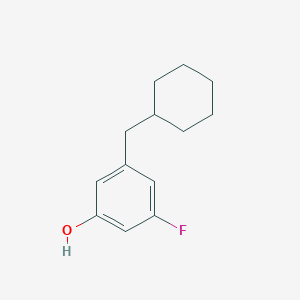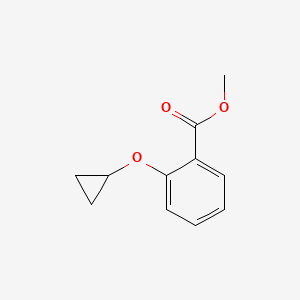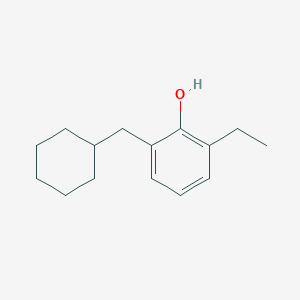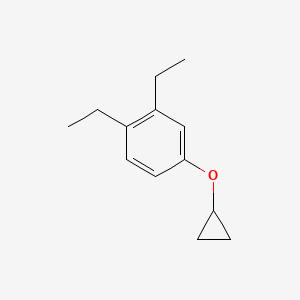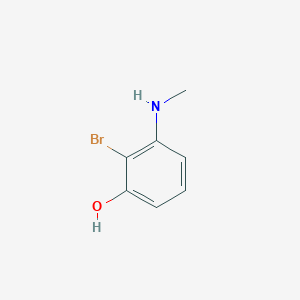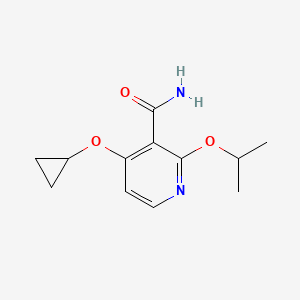
3-Cyclopropoxy-4-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-iodo-5-methylpyridine is an organic compound with the molecular formula C9H10INO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an iodine atom at the 4-position, and a methyl group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodo-5-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 3-cyclopropoxy-5-methylpyridine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-iodo-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
3-Cyclopropoxy-4-iodo-5-methylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Cyclopropoxy-4-iodo-5-methylpyridine exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The cyclopropoxy group can enhance binding affinity through hydrophobic interactions, while the iodine atom can participate in halogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-5-iodo-4-methylpyridine: Similar in structure but with different substitution patterns.
2-Fluoro-3-iodo-5-methylpyridine: Contains a fluorine atom instead of a cyclopropoxy group.
3-Iodo-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-iodo-5-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities .
Propriétés
Formule moléculaire |
C9H10INO |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-4-11-5-8(9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
DGEGOXYAZCHPPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


